1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a diethylamino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione typically involves the reaction of 3-chlorobenzoyl chloride with diethylamine in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(methylamino)pyrrolidine-2,5-dione: Differing by the presence of a methylamino group instead of a diethylamino group.
1-(4-Chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione: Differing by the position of the chlorine atom on the phenyl ring.
1-(3-Bromophenyl)-3-(diethylamino)pyrrolidine-2,5-dione: Differing by the presence of a bromine atom instead of a chlorine atom.
Properties
Molecular Formula |
C14H17ClN2O2 |
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Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(diethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-16(4-2)12-9-13(18)17(14(12)19)11-7-5-6-10(15)8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
YWEWLRSYNNFWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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